molecular formula C5H9NO4 B14515756 4-Methyl-5-nitro-1,3-dioxane CAS No. 63451-77-4

4-Methyl-5-nitro-1,3-dioxane

Cat. No.: B14515756
CAS No.: 63451-77-4
M. Wt: 147.13 g/mol
InChI Key: YFUOFDMDYLGSEA-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-1,3-dioxane is an organic compound belonging to the class of nitro compounds and dioxanes It is characterized by a dioxane ring substituted with a methyl group at the 4-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 4-methyl-1,3-dioxane with nitric acid under controlled conditions. The reaction typically involves the nitration of the dioxane ring, which introduces the nitro group at the 5-position. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized after nitration, followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can inhibit the growth of microorganisms, making it effective as an antimicrobial agent. The compound may also interact with specific enzymes or proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-nitro-1,3-dioxane is unique due to the presence of both a methyl and a nitro group on the dioxane ring. This combination imparts distinct chemical properties, making it versatile for various applications. The nitro group enhances its reactivity, while the methyl group provides steric hindrance, influencing its interaction with other molecules .

Properties

CAS No.

63451-77-4

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

4-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C5H9NO4/c1-4-5(6(7)8)2-9-3-10-4/h4-5H,2-3H2,1H3

InChI Key

YFUOFDMDYLGSEA-UHFFFAOYSA-N

Canonical SMILES

CC1C(COCO1)[N+](=O)[O-]

Origin of Product

United States

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